Cas no 2228775-85-5 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid)

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid
- 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid
- EN300-1889339
- 2228775-85-5
-
- インチ: 1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-5-4-6-9(14)8-10(15)11(16)17/h9H,4-8H2,1-3H3,(H,16,17)
- InChIKey: YVEPXSGZIRXMFZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1CC(C(=O)O)=O)=O
計算された属性
- 精确分子量: 271.14197277g/mol
- 同位素质量: 271.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 83.9Ų
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889339-0.1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 0.1g |
$767.0 | 2023-09-18 | ||
Enamine | EN300-1889339-0.25g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 0.25g |
$801.0 | 2023-09-18 | ||
Enamine | EN300-1889339-5.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1889339-0.05g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 0.05g |
$732.0 | 2023-09-18 | ||
Enamine | EN300-1889339-10g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 10g |
$3746.0 | 2023-09-18 | ||
Enamine | EN300-1889339-1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 1g |
$871.0 | 2023-09-18 | ||
Enamine | EN300-1889339-0.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 0.5g |
$836.0 | 2023-09-18 | ||
Enamine | EN300-1889339-1.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1889339-10.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1889339-2.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |
2228775-85-5 | 2.5g |
$1707.0 | 2023-09-18 |
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acidに関する追加情報
Professional Introduction to Compound with CAS No. 2228775-85-5 and Product Name: 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic Acid
The compound identified by the CAS number 2228775-85-5 and the product name 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of a tert-butoxy carbonyl group and a piperidine ring in its molecular structure suggests a high degree of functionalization, which is often associated with enhanced binding affinity and selectivity in drug-like molecules.
Recent research in the domain of pharmacological chemistry has highlighted the importance of piperidine derivatives in the development of novel therapeutic agents. Piperidine scaffolds are known for their ability to modulate various biological pathways, making them valuable candidates for drug discovery. The specific modification of this compound, where the piperidin-2-yl moiety is linked to a 2-oxopropanoic acid backbone, introduces unique pharmacophoric features that may contribute to its interaction with biological targets. This structural design is particularly intriguing as it combines elements that are often associated with favorable pharmacokinetic properties.
The tert-butoxy carbonyl group (Boc group) in the molecule serves multiple purposes from a synthetic and pharmacological perspective. On one hand, it acts as a protecting group for the amine functionality, which is crucial during multi-step synthetic routes to prevent unwanted side reactions. On the other hand, the Boc group can influence the solubility and metabolic stability of the compound, factors that are critical for its potential use in pharmaceutical applications. The incorporation of this group into the molecular framework also suggests that the compound may be part of a larger synthesis aimed at producing more complex drug candidates.
In the context of contemporary medicinal chemistry, there is a growing emphasis on developing molecules that exhibit high selectivity for their intended biological targets while minimizing off-target effects. The structural features of this compound, particularly the combination of a piperidine ring and an acetoxyacetic acid derivative, align well with these trends. Studies have shown that piperidine-based compounds can interact with enzymes and receptors in a highly specific manner, which is essential for achieving therapeutic efficacy without significant side effects. The 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid structure exemplifies this trend by incorporating elements known to enhance target binding affinity.
The potential applications of this compound extend across various therapeutic areas. For instance, its structural motif is reminiscent of molecules that have been explored for their anti-inflammatory, antiviral, and anticancer properties. The piperidine ring is frequently found in drugs targeting central nervous system disorders, suggesting that this compound may have relevance in this domain as well. Furthermore, the presence of an acetoxyacetic acid moiety is associated with molecules that exhibit metabolic activity, which could be leveraged for developing treatments related to metabolic disorders.
From a synthetic chemistry standpoint, this compound represents an interesting challenge due to its complex architecture. The synthesis likely involves multiple steps, including functional group transformations such as protection-deprotection cycles involving the Boc group. Advances in synthetic methodologies have enabled chemists to construct such molecules with increasing efficiency and precision. Techniques like transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have played pivotal roles in developing sophisticated molecular frameworks like this one. The ability to synthesize 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid highlights the progress made in synthetic organic chemistry over recent decades.
The pharmacological evaluation of this compound would typically involve both in vitro and in vivo studies to assess its biological activity and pharmacokinetic properties. In vitro assays would focus on identifying potential interactions with relevant biological targets such as enzymes or receptors. These studies would provide preliminary evidence of the compound's efficacy and selectivity. Subsequent in vivo studies would be conducted to evaluate its behavior within an animal model, providing insights into its absorption, distribution, metabolism, excretion (ADME), and overall safety profile.
One particularly exciting aspect of modern drug discovery is the integration of computational methods into the process. Molecular modeling techniques can predict how a compound will interact with biological targets at an atomic level, significantly reducing the time and resources required for experimental validation. Given its complex structure, computational studies could provide valuable insights into the binding mode of 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid with potential targets. These predictions can guide further optimization efforts by highlighting key regions for modification or by identifying analogs with improved properties.
The development pipeline for new pharmaceuticals often involves iterative cycles of synthesis, testing, and optimization based on experimental data. This iterative approach allows researchers to refine their lead compounds into viable drug candidates over time. The journey from an initial hit molecule like this one to an approved drug involves numerous challenges but also represents one of humanity's most significant scientific endeavors—transforming basic chemical discoveries into life-saving therapies.
In conclusion,3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid (CAS No. 2228775-85-5) stands as a testament to the ingenuity and perseverance inherent in medicinal chemistry research today. Its structural complexity combined with promising pharmacological attributes makes it an intriguing subject for further investigation within both academic laboratories and industrial research settings alike。 As our understanding grows, so too does our capacity to harness nature's chemical diversity through innovative synthetic strategies, ultimately leading to more effective treatments for human disease。
2228775-85-5 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid) Related Products
- 2167290-46-0((3-oxoheptyl)phosphonic acid)
- 113982-23-3((2E)-3-2-(benzyloxy)phenylprop-2-enoic acid)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)
- 178181-74-3(L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
- 2229244-72-6(2-3-(methoxymethyl)phenylethane-1-thiol)
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)




